molecular formula C17H26N2O4S B4393223 N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B4393223
M. Wt: 354.5 g/mol
InChI Key: GHAPIMCBRZOYAV-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a unique structure with an azepane ring, an ethyl group, and a methoxybenzenesulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Oxoethyl Group: The oxoethyl group is introduced via acylation reactions using suitable acylating agents.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can modify the methoxy or ethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its sulfonamide structure.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways: It can interfere with metabolic pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide
  • N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)24(21,22)16-10-8-15(23-2)9-11-16/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAPIMCBRZOYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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